molecular formula C9H13NO2 B14206042 2-Amino-5-(ethoxymethyl)phenol CAS No. 824933-91-7

2-Amino-5-(ethoxymethyl)phenol

Cat. No.: B14206042
CAS No.: 824933-91-7
M. Wt: 167.20 g/mol
InChI Key: XXYOEHFIZOPMLU-UHFFFAOYSA-N
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Description

2-Amino-5-(ethoxymethyl)phenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 2-position and an ethoxymethyl group at the 5-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethoxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an appropriate phenol derivative undergoes substitution with an amino group in the presence of a suitable catalyst and reaction conditions .

Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(ethoxymethyl)phenol is unique due to the presence of both an amino group and an ethoxymethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

824933-91-7

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-amino-5-(ethoxymethyl)phenol

InChI

InChI=1S/C9H13NO2/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,11H,2,6,10H2,1H3

InChI Key

XXYOEHFIZOPMLU-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=C(C=C1)N)O

Origin of Product

United States

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